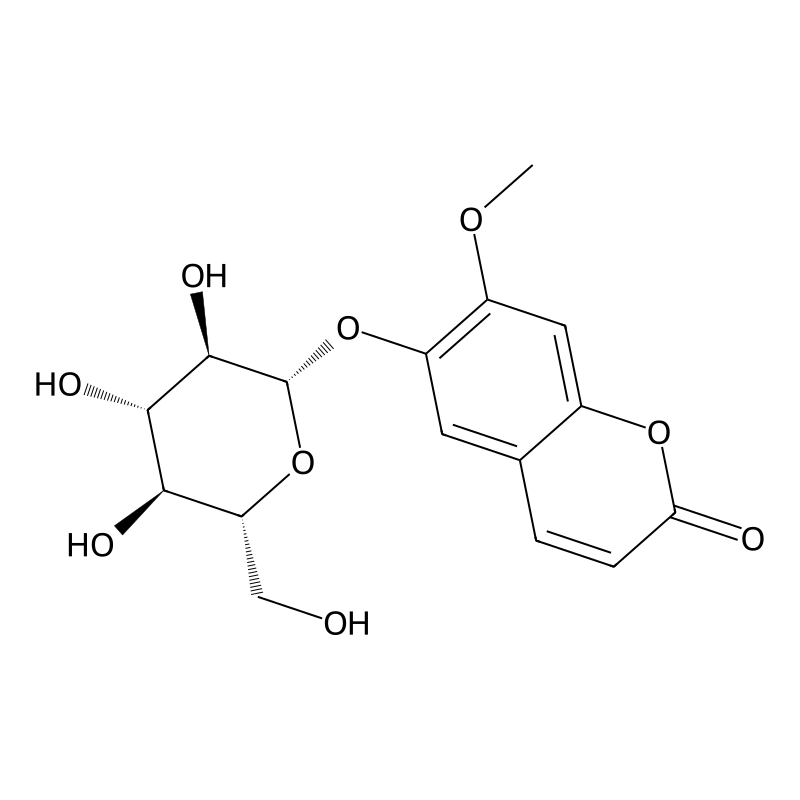Magnolioside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Magnolioside is a natural compound classified as a phenolic glucoside, primarily derived from the bark of various species of the Magnolia genus. It is characterized by its unique chemical structure, which includes a glucose moiety linked to a phenolic compound. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Safety data on Magnoliosides is limited. However, Magnolia bark extracts containing Magnoliosides are generally considered safe for short-term use []. Pregnant women should avoid Magnolia products due to potential uterine stimulation risks [].
Please Note:
- This analysis provides a general overview of Magnoliosides.
- For a more detailed analysis, specify the particular Magnolioside you're interested in.
- Consult scientific databases and research papers for in-depth information on specific Magnoliosides.
Neuroprotective Potential:
Studies suggest that Magnoliaside may possess neuroprotective properties. Research has shown that it can protect nerve cells from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. Additionally, Magnoliaside may improve cognitive function and memory [].
Anti-inflammatory and Anti-anxiety effects:
Magnoliaside exhibits anti-inflammatory and anti-anxiety effects in animal models [, ]. These properties may be beneficial for treating conditions like chronic inflammation, anxiety disorders, and depression.
Cardiovascular health:
Magnoliaside may contribute to improved cardiovascular health by regulating blood pressure and cholesterol levels []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Antibacterial and antifungal activity:
Studies suggest that Magnoliaside may possess antibacterial and antifungal properties []. This potential opens avenues for exploring its application in developing new antimicrobial agents.
Research has demonstrated that magnolioside exhibits several biological activities, including:
- Antioxidant Activity: Magnolioside has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: Studies indicate that it can inhibit the production of pro-inflammatory cytokines.
- Antimicrobial Properties: Magnolioside displays activity against various bacterial strains, contributing to its potential use in treating infections.
- Antiviral Activity: Interaction studies have suggested that magnolioside may inhibit viral proteases, indicating potential efficacy against viruses such as SARS-CoV-2 .
Magnolioside can be synthesized through several methods:
- Extraction from Natural Sources: The most common method involves extracting magnolioside from the bark or leaves of Magnolia species using solvents like methanol or ethanol.
- Chemical Synthesis: Synthetic approaches may involve glycosylation reactions where a glucose unit is attached to a phenolic precursor under controlled conditions.
- Biotechnological Methods: Enzymatic synthesis using glycosyltransferases has been explored as a means to produce magnolioside more efficiently.
Magnolioside has potential applications in various fields:
- Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing anti-inflammatory and antioxidant drugs.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.
- Food Industry: As a natural preservative, magnolioside could be utilized for its antimicrobial properties.
Interaction studies have highlighted the binding affinity of magnolioside with various biological targets. For instance, molecular simulations have shown that magnolioside interacts effectively with viral proteases, suggesting its potential role as an antiviral agent . Furthermore, its interaction energies with other compounds indicate that it may enhance or modulate the effects of co-administered drugs.
Magnolioside shares structural and functional similarities with several other phenolic glucosides. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quercetin | Flavonoid | Strong antioxidant; widely studied for health benefits. |
| Vitexin | Flavonoid | Exhibits anti-inflammatory properties; derived from various plants. |
| Isoorientin | Flavonoid | Known for neuroprotective effects; found in many herbs. |
| Taxifolin | Flavonoid | Has potent antioxidant capabilities; used in traditional medicine. |
| Pentagalloyl glucose | Polyphenol | Demonstrates strong antibacterial activity; complex structure. |
Uniqueness of Magnolioside: While sharing common features with these compounds, magnolioside's specific glycosylation pattern and its derived biological activities set it apart as a compound of interest for further pharmacological exploration.







